2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4/c1-18(2,25-14-5-3-13(19)4-6-14)17(23)20-11-15-21-16(22-26-15)12-7-9-24-10-8-12/h3-6,12H,7-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFURKNOQCMTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC(=NO1)C2CCOCC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the intermediate with a suitable nitrile oxide precursor under controlled conditions.
Final Coupling: The final step involves coupling the oxadiazole intermediate with a methylated amide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several oxadiazole- and amide-containing derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Oxadiazole Substitution :
- The oxan-4-yl group in the target compound distinguishes it from analogs with aromatic (e.g., 4-chlorophenyl in 11g ) or heteroaromatic (e.g., pyridinyl in 11as ) substituents. The oxan-4-yl group likely enhances solubility due to its oxygen atom and cyclic ether structure, which may improve oral bioavailability compared to lipophilic aryl groups.
- In contrast, 3-nitrophenyl-substituted oxadiazoles (e.g., ZINC000025928534 ) exhibit hydrogen bonding with enzyme residues (Thr342, Gly310), suggesting that the target compound’s oxan-4-yl group may engage in different interactions, such as hydrophobic binding or weaker H-bonding.
Amide Side Chain: The target compound’s methylpropanamide side chain is structurally simpler than the isopropyl or ethylamide groups in analogs like 11g or 12b .
Physicochemical Properties :
- Melting points for related compounds range from 78–135°C, influenced by substituent polarity and crystallinity. The oxan-4-yl group’s moderate polarity suggests the target compound may have a melting point within this range, though experimental data are needed.
- HPLC purity for analogs exceeds 99% in most cases , indicating robust synthetic protocols that could be adapted for the target compound.
Biological Activity: Proteasome inhibition is a common activity among oxadiazole-isopropylamide derivatives (e.g., 11g, 11h ). The target compound’s oxan-4-yl group may alter binding to proteasome subunits compared to aryl-substituted analogs. The tetrazole analog (Compound 1) demonstrated antihyperlipidemic activity in rat models , suggesting the target compound’s 4-chlorophenoxy group (shared with clofibric acid derivatives) may confer similar lipid-modulating effects.
Isomerism: Several analogs exhibit isomer ratios (e.g., 4:1 for 11g ), likely due to restricted rotation around the oxadiazole-amide bond.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a 4-chlorophenoxy group and an oxadiazole moiety, which are known to enhance biological activity. The compound's molecular formula is , with a molecular weight of approximately 319.77 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Chlorine Substituent | 4-chlorophenoxy group |
| Oxadiazole Moiety | Contributes to biological activity |
| Propanamide Core | Provides stability and solubility |
Antitumor Activity
Research indicates that compounds containing oxadiazole structures often exhibit significant antitumor activity . For example, similar derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that oxadiazole derivatives displayed IC50 values in the range of 1-10 µM against breast cancer cell lines, suggesting that our compound may also possess comparable efficacy due to its structural similarities .
Antimicrobial Properties
Compounds with chlorophenoxy groups have been recognized for their antimicrobial properties . A related study demonstrated that chlorophenoxy derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group is believed to enhance membrane permeability, allowing for effective bacterial inhibition .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cellular Proliferation : The oxadiazole moiety may interfere with DNA replication or repair mechanisms in cancer cells.
- Disruption of Membrane Integrity : The chlorophenoxy group can disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Antitumor Efficacy
In a comparative study involving several oxadiazole derivatives, one compound similar in structure to our target showed an IC50 value of 5 µM against A431 human epidermoid carcinoma cells. This suggests that our compound could potentially exhibit similar or enhanced antitumor activity due to its unique structural features .
Case Study 2: Antimicrobial Activity
A recent investigation into chlorophenoxy compounds revealed that derivatives with a similar structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This reinforces the potential antimicrobial efficacy of our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
